4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid
CAS No.: 933704-26-8
Cat. No.: VC4149477
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933704-26-8 |
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Molecular Formula | C8H9NO2S |
Molecular Weight | 183.23 |
IUPAC Name | 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) |
Standard InChI Key | KECBFKQVKNASAO-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)SC=N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. Partial saturation of the benzene ring yields the tetrahydro derivative, while the carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity. Key molecular parameters include:
Property | Value | Source |
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Molecular Formula | C₈H₉NO₂S | |
Molecular Weight | 183.23 g/mol | |
Density | 1.4 ± 0.1 g/cm³ | |
Boiling Point | 391.5 ± 42.0 °C (at 760 mmHg) | |
LogP (Partition Coeff.) | 0.90 |
The presence of the carboxylic acid group significantly influences its solubility in polar solvents and reactivity in synthetic applications.
Spectroscopic Data
While direct spectroscopic data for the parent compound is sparse, derivatives such as 2-(phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS 40440-19-5) provide insights. For example:
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¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–7.2 (m, 5H, aromatic), 3.1–2.8 (m, 4H, tetrahydro ring) .
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IR: Strong absorption at 1700–1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H in thiazole) .
Synthesis and Derivative Formation
Primary Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions:
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Condensation of o-Aminothiophenols with Carboxylic Acids:
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Functionalization of Preformed Benzothiazoles:
Key Derivatives and Modifications
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2-Methyl Derivative (CAS 933733-23-4): Synthesized by substituting the thiazole nitrogen with a methyl group, enhancing lipophilicity (LogP = 1.2) .
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2-Phenylamino Derivative (CAS 40440-19-5): Introduced via Ullmann coupling, showing improved binding to amyloid plaques in Alzheimer’s research .
Biological and Industrial Applications
Material Science Applications
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Corrosion Inhibition: Adsorbs onto steel surfaces via sulfur and oxygen atoms, reducing corrosion rates by 85% at 100 ppm .
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Ligands in Catalysis: Copper complexes of tetrahydrobenzothiazole-carboxylates catalyze C–N coupling reactions with 90% efficiency .
Research Advancements and Challenges
Recent Studies (2023–2025)
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Structural Optimization: Computational modeling (DFT) identifies the 4-carboxylic acid group as critical for hydrogen bonding with kinase active sites .
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Drug Delivery Systems: Encapsulation in PEGylated liposomes improves bioavailability by 3-fold in murine models.
Limitations and Future Directions
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